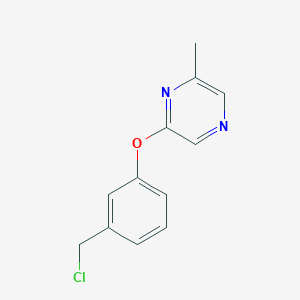
2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and more. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .Wissenschaftliche Forschungsanwendungen
Drug Scaffold
The terminal phenoxy group, which is a part of the structure of “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine”, is a moiety of many drugs in use today . It has been indicated as crucial for biological activity and is considered a privileged scaffold in medicinal chemistry .
Neurological Disorder Treatment
Compounds bearing a terminal phenoxy group have been found to have potential applications in the treatment of neurological disorders . This could be an area of interest for further research on “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine”.
Anticancer Activity
The terminal phenoxy group has been associated with anticancer activity . This suggests that “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine” could potentially be used in the development of new anticancer drugs.
Anti-HIV Activity
There is evidence to suggest that compounds with a terminal phenoxy group may have anti-HIV activity . This could be another potential application of “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine”.
Antimicrobial Properties
Compounds bearing a terminal phenoxy group have been found to exhibit antimicrobial properties . This suggests that “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine” could potentially be used in the development of new antimicrobial drugs.
Analgesic Activity
The terminal phenoxy group has been associated with analgesic activity . This suggests that “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine” could potentially be used in the development of new pain relief drugs.
Wirkmechanismus
Target of Action
It’s structurally similar to salicylic acid derivatives, which are known for their anti-inflammatory and analgesic activity through cyclooxygenase (cox) inhibition .
Mode of Action
Based on its structural similarity to salicylic acid derivatives, it may interact with its targets (like cox enzymes) and induce changes that lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
Salicylic acid derivatives, to which this compound is structurally similar, are known to inhibit the cox pathway and the nuclear factor kappa b (nf-κb) pathway . These pathways play crucial roles in inflammation and pain sensation.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of similar compounds can be complex due to their large size and relatively poor membrane permeability .
Result of Action
Based on its structural similarity to salicylic acid derivatives, it may exhibit anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine can be influenced by various environmental factors. For instance, inappropriate storage and application practices may lead to the wide dispersal of similar compounds throughout the environment . Moreover, these compounds can exert a negative effect on aquatic organisms .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(chloromethyl)phenoxy]-6-methylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGHRMVBHYHQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC(=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640389 |
Source


|
| Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine | |
CAS RN |
912569-64-3 |
Source


|
| Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)

![2-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1629375.png)
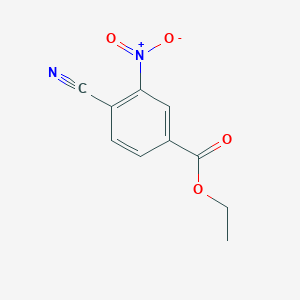
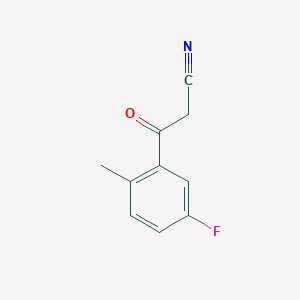
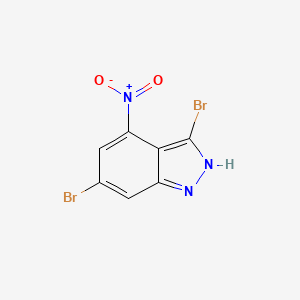
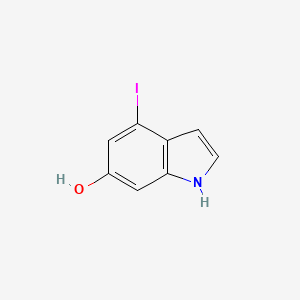


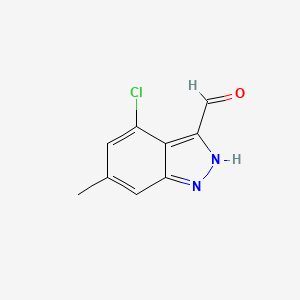
![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)
